(Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is a synthetic organic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor to form the thiazolidine ring. This can be achieved through the reaction of a thiourea derivative with a halogenated carbonyl compound under basic conditions.
Benzylidene Formation: The next step involves the condensation of the thiazolidine derivative with benzaldehyde to form the benzylidene moiety. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification: Finally, the esterification of the resulting compound with methyl hexanoate is performed under acidic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism by which (Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate exerts its effects involves its interaction with specific molecular targets. The thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the benzylidene moiety can engage in π-π interactions with aromatic residues in proteins, further modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-methyl 6-(5-benzylidene-2-oxo-4-thioxothiazolidin-3-yl)hexanoate
- 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl derivatives
Uniqueness
(Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is unique due to its specific configuration and the presence of both the thiazolidine ring and the benzylidene moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-21-15(19)10-6-3-7-11-18-16(20)14(23-17(18)22)12-13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTZSQOCSPBCCT-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.